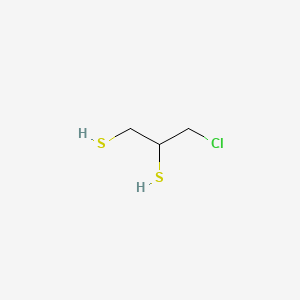

3-Chloropropane-1,2-dithiol

Description

Properties

CAS No. |

54788-21-5 |

|---|---|

Molecular Formula |

C3H7ClS2 |

Molecular Weight |

142.7 g/mol |

IUPAC Name |

3-chloropropane-1,2-dithiol |

InChI |

InChI=1S/C3H7ClS2/c4-1-3(6)2-5/h3,5-6H,1-2H2 |

InChI Key |

ZTZMPTRJIJQHRV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CCl)S)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropropane-1,2-dithiol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius. Another method involves the chlorination of propane-1,2-dithiol using thionyl chloride or phosphorus pentachloride as chlorinating agents.

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloropropane-1,2-dithiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the compound back to propane-1,2-dithiol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiolate ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted at moderate temperatures.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Propane-1,2-dithiol.

Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Chloropropane-1,2-dithiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the production of specialty chemicals, such as additives for lubricants and polymers.

Mechanism of Action

The mechanism of action of 3-chloropropane-1,2-dithiol involves its interaction with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the context of oxidative stress, where the compound can act as an antioxidant by scavenging reactive oxygen species.

Comparison with Similar Compounds

2-Chloropropane-1,3-diol (2-MCPD)

Structure: C₃H₇ClO₂, with a chlorine atom at position 2. Occurrence: Often co-occurs with 3-MCPD in foods but at lower concentrations. Found in refined oils, margarines, and infant formulas . Toxicity: Limited data suggest lower toxicity compared to 3-MCPD, but chronic exposure risks remain under investigation . Detection: GC-MS and LC-TOFMS methods are employed, though differentiation from 3-MCPD requires precise chromatographic separation .

1,3-Dichloro-2-propanol (1,3-DCP)

Structure: C₃H₆Cl₂O, with two chlorine atoms at positions 1 and 3. Occurrence: Forms during acid hydrolysis of proteins and in soy sauce production. Toxicity: Classified as a genotoxic carcinogen (IARC Group 2B). Oral LD₅₀ in rats is 120–260 mg/kg, significantly more toxic than 3-MCPD . Regulatory Status: Strictly regulated in the EU (<0.05 mg/kg in soy sauce) due to carcinogenicity .

Glycidyl Fatty Acid Esters

Structure: Epoxide derivatives (C₃H₅O₂) esterified with fatty acids. Occurrence: Generated during high-temperature deodorization of edible oils. Toxicity: Metabolized to glycidol (IARC Group 2A carcinogen), which exhibits DNA alkylating activity . Mitigation: Palm oil producers reduce glycidyl esters by optimizing refining temperatures (<200°C) .

1,2,3-Trichloropropane (TCP)

Structure: C₃H₅Cl₃, fully chlorinated propane. Occurrence: Industrial solvent and byproduct of pesticide synthesis. Toxicity: Suspected carcinogen (oral LD₅₀ in rats: 320 mg/kg) with hepatotoxic effects . Applications: Limited to niche industrial uses due to high toxicity and environmental persistence.

3,4-Dimethylphenyl Glycerol Ether

Structure: C₁₁H₁₆O₂, with a 3,4-dimethylphenoxy group replacing the chlorine in 3-MCPD. Applications: Synthesized from racemic 3-MCPD for use in chiral crystallization studies. Non-toxic and used as a model compound in stereochemistry research .

Data Tables

Table 1: Structural and Toxicological Comparison

| Compound | Structure | Oral LD₅₀ (Rat) | Key Toxic Effects | Primary Occurrence |

|---|---|---|---|---|

| 3-Chloropropane-1,2-diol | C₃H₇ClO₂ | 150–360 mg/kg | Nephrotoxicity, Carcinogen | Refined oils, baked goods |

| 2-Chloropropane-1,3-diol | C₃H₇ClO₂ | Not established | Limited toxicity data | Refined oils, margarines |

| 1,3-Dichloro-2-propanol | C₃H₆Cl₂O | 120–260 mg/kg | Genotoxic carcinogen | Acid-hydrolyzed proteins |

| Glycidyl esters | C₃H₅O₂ + R-COOH | N/A | Metabolized to glycidol | Deodorized oils |

| 1,2,3-Trichloropropane | C₃H₅Cl₃ | 320 mg/kg | Hepatotoxin, Carcinogen | Industrial solvents |

Table 2: Analytical Methods for Detection

| Compound | Preferred Method | Detection Limit | Reference |

|---|---|---|---|

| 3-MCPD | GC-MS (NCI mode) | <3 µg/kg in oils | |

| 2-MCPD | LC-TOFMS | 5–10 µg/kg | |

| Glycidyl esters | DGF Standard Method | 0.1 mg/kg | |

| 1,3-DCP | HS-SPME/GC-MS | 0.01 mg/kg |

Research Findings and Implications

- Food Safety : 3-MCPD and its esters are prevalent in refined oils, with levels reaching up to 400 µg/kg in bread crusts . Mitigation strategies, such as enzymatic ester cleavage and optimized refining, reduce exposure .

- Toxicity Dynamics: 3-MCPD esters exhibit 40–70% oral bioavailability in rats, releasing free 3-MCPD during digestion . In contrast, glycidyl esters are metabolized to glycidol, posing higher carcinogenic risks .

- Synthetic Utility : Enantiopure 3-MCPD is critical for synthesizing chiral pharmaceuticals, achieved via double-resolution HKR with Co–salen catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.